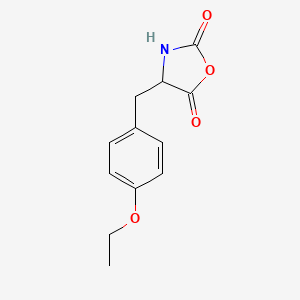
4-(4-Ethoxybenzyl)oxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Ethoxybenzyl)oxazolidine-2,5-dione is a chemical compound that belongs to the class of oxazolidinediones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents. The structure of this compound consists of an oxazolidine ring fused with a dione moiety, and a 4-ethoxybenzyl group attached to the nitrogen atom of the oxazolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazolidine-2,5-diones, including 4-(4-Ethoxybenzyl)oxazolidine-2,5-dione, can be achieved through various methods. One common approach involves the carboxylative condensation of primary amines and α-ketoesters, followed by a base-catalyzed cyclization reaction. This method uses atmospheric carbon dioxide and readily available substrates under mild and transition-metal-free conditions .
Another method involves the fixation of carbon dioxide with 3-aryl-2-alkynamides in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 30°C. This reaction leads to the efficient assembly of oxazolidine-2,4-diones .
Industrial Production Methods
Industrial production methods for oxazolidine-2,5-diones typically involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on the availability of starting materials, cost-effectiveness, and desired yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxybenzyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolidine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine-2,5-dione derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazolidine derivatives.
Scientific Research Applications
4-(4-Ethoxybenzyl)oxazolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxybenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, oxazolidinediones are known to interact with neurotransmitter receptors, such as the 5-HT₁A and 5-HT₂A receptors, which play a role in their anticonvulsant effects . The compound may also modulate other biological pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-oxazolidine-2,4-dione
- 5,5-Diphenylimidazolidine-2,4-dione
- 3-[(4-Arylpiperazin-1-yl)-ethyl]-5,5-diphenyl-imidazolidine-2,4-dione
Uniqueness
4-(4-Ethoxybenzyl)oxazolidine-2,5-dione is unique due to the presence of the 4-ethoxybenzyl group, which may impart distinct chemical and biological properties compared to other oxazolidinediones. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H13NO4 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
4-[(4-ethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C12H13NO4/c1-2-16-9-5-3-8(4-6-9)7-10-11(14)17-12(15)13-10/h3-6,10H,2,7H2,1H3,(H,13,15) |
InChI Key |
HMFOFIWDTSXODN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)OC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


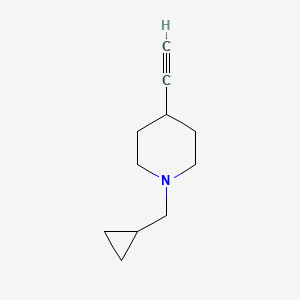
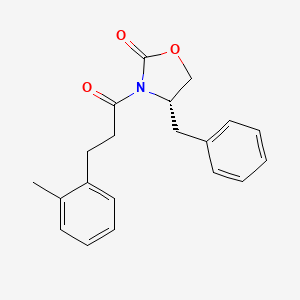
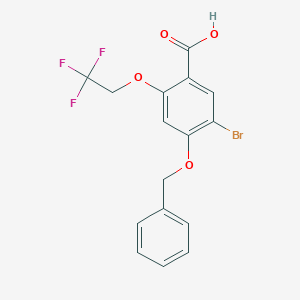
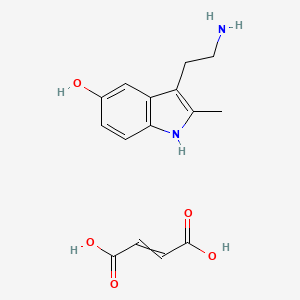
![(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13720175.png)
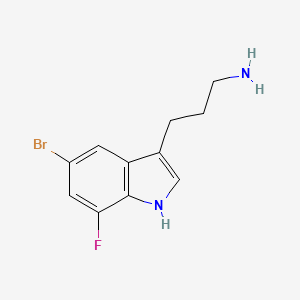
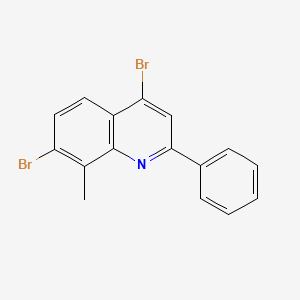
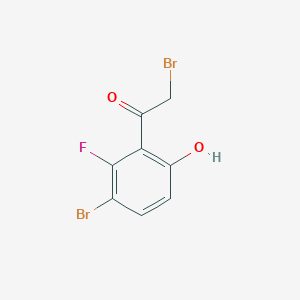
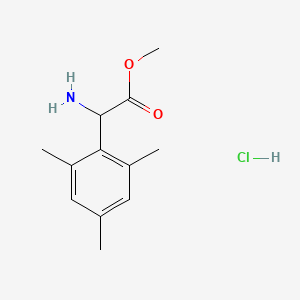
![Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethyl-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720217.png)

![(2S,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B13720240.png)
![(1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-yl)methanol](/img/structure/B13720249.png)

